Melting Point Elevation vs. N-Phenylcarbazole: Thermal Stability Advantage for Vacuum-Deposited OLED Fabrication
4-Phenyl-9H-carbazole exhibits a melting point of 131–135 °C, which is approximately 35–40 °C higher than that of N-phenylcarbazole (9-phenylcarbazole, mp 95–97 °C) [1]. This elevated Tm reflects stronger intermolecular interactions enabled by the extended π-surface at the C4 position, translating to reduced volatility and improved morphological stability during thermal vacuum deposition—a critical parameter for OLED manufacturing where film uniformity and device lifetime depend on thermally robust starting materials [2].
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 131.0–135.0 °C (mp range, >98% GC purity) |
| Comparator Or Baseline | N-Phenylcarbazole (9-phenylcarbazole, CAS 1150-62-5): 95–97 °C |
| Quantified Difference | ΔTm ≈ +35 to +40 °C higher for 4-phenyl-9H-carbazole |
| Conditions | Differential scanning calorimetry; commercial product specifications (TCI, Thermo Scientific) |
Why This Matters
The higher melting point directly predicts lower sublimation temperature requirements and reduced crystallite formation in vacuum-deposited thin films, critical for reproducible OLED device fabrication.
- [1] Thermo Scientific Chemicals. N-Phenylcarbazole, 97%. CAS 1150-62-5. Melting Point: 95–97 °C. View Source
- [2] Costa, J. C. S. et al. RSC Adv. 2020, 10, 11766–11776. Table 2: Tm of PhC (N-phenylcarbazole) = 367.9 ± 0.3 K (94.8 °C). DOI: 10.1039/D0RA01518K. View Source
